molecular formula C13H16O3 B13766910 3-Methyl-3-pentenyl salicylate CAS No. 65416-15-1

3-Methyl-3-pentenyl salicylate

Cat. No.: B13766910
CAS No.: 65416-15-1
M. Wt: 220.26 g/mol
InChI Key: DUVODKYLTOFNJW-XCVCLJGOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-pentenyl salicylate typically involves the esterification of salicylic acid with 3-methyl-3-penten-1-ol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-pentenyl salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-3-pentenyl salicylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug formulations and topical applications.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Methyl-3-pentenyl salicylate involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit cyclooxygenase, thereby reducing the formation of prostaglandins, which are involved in inflammation and pain pathways . This mechanism is similar to other salicylates, making it effective as an anti-inflammatory agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-pentenyl salicylate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its unique structure allows for specific interactions with biological targets, making it valuable in various applications .

Properties

CAS No.

65416-15-1

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

[(E)-3-methylpent-3-enyl] 2-hydroxybenzoate

InChI

InChI=1S/C13H16O3/c1-3-10(2)8-9-16-13(15)11-6-4-5-7-12(11)14/h3-7,14H,8-9H2,1-2H3/b10-3+

InChI Key

DUVODKYLTOFNJW-XCVCLJGOSA-N

Isomeric SMILES

C/C=C(\C)/CCOC(=O)C1=CC=CC=C1O

Canonical SMILES

CC=C(C)CCOC(=O)C1=CC=CC=C1O

Origin of Product

United States

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